molecular formula C15H17N B104309 1-Phenyl-2-(p-tolyl)ethylamine CAS No. 30275-30-0

1-Phenyl-2-(p-tolyl)ethylamine

Cat. No. B104309
CAS RN: 30275-30-0
M. Wt: 211.3 g/mol
InChI Key: ZICDZTXDTPZBKH-UHFFFAOYSA-N
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Description

1-Phenyl-2-(p-tolyl)ethylamine is an intermediate used to prepare γ-nitroaldehydes with quaternary stereogenic centers . It is used as a reagent in the synthesis of optical active pyrethroids compound which can be used as an insecticide for mosquitoes, flies, or cockroaches .


Molecular Structure Analysis

The molecular formula of 1-Phenyl-2-(p-tolyl)ethylamine is C15H17N . The molecular weight is 211.31 .


Chemical Reactions Analysis

1-Phenyl-2-(p-tolyl)ethylamine is used in the synthesis of optical active pyrethroids compound . It is also used in the synthesis of 2,2’'-Dihydroxybenzil which acts as a stereodynamic probe for primary amines controlled by steric strain .


Physical And Chemical Properties Analysis

1-Phenyl-2-(p-tolyl)ethylamine is a clear liquid . Its specific gravity is 1.02 . The refractive index is n20/D 1.527 (lit.) .

Scientific Research Applications

Optical Resolution

1-Phenyl-2-(p-tolyl)ethylamine has been used in the field of optical resolution . It has been easily resolved into its optically active forms by preferential crystallization of their racemic salts with cinnamic acid . This process is crucial in the production of enantiomerically pure compounds, which are important in fields such as pharmaceuticals and agrochemicals.

Synthesis of Pyrethroids

This compound is used as a reagent in the synthesis of optically active pyrethroids . Pyrethroids are a type of insecticide that are commonly used for controlling pests like mosquitoes, flies, and cockroaches . The optical activity of these compounds can influence their biological activity, making the use of 1-Phenyl-2-(p-tolyl)ethylamine important in this context.

Stereodynamic Probes

1-Phenyl-2-(p-tolyl)ethylamine is also used in the synthesis of 2,2’'-Dihydroxybenzil . This compound acts as a stereodynamic probe for primary amines controlled by steric strain . Stereodynamic probes are useful tools in the study of stereochemistry, which is a sub-discipline of chemistry that is concerned with the three-dimensional arrangement of atoms and molecules.

Preparation of Secondary Amides

2-(p-Tolyl)ethylamine, a related compound, has been used to prepare secondary amides by amidation of sophorolipid ethyl ester . While this specific application does not directly involve 1-Phenyl-2-(p-tolyl)ethylamine, it suggests potential uses for the compound in similar synthetic processes.

Safety And Hazards

For optimal storage and safety, keep the container tightly closed and in a cool and dark place . Store away from incompatible materials. 1-Phenyl-2-(p-tolyl)ethylamine is incompatible with oxidizing agents . This chemical causes skin irritation along with serious eye irritation .

properties

IUPAC Name

2-(4-methylphenyl)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10,15H,11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICDZTXDTPZBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962412
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(p-tolyl)ethylamine

CAS RN

42291-04-3, 30275-30-0
Record name A-phenyl-beta-(p-tolyl)ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042291043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methylphenyl)-1-phenylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-(p-tolyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary methods for resolving 1-Phenyl-2-(p-tolyl)ethylamine into its enantiomers?

A1: 1-Phenyl-2-(p-tolyl)ethylamine can be effectively resolved into its enantiomers using two main approaches:

    Q2: Why is the enantiomeric separation of 1-Phenyl-2-(p-tolyl)ethylamine important for industrial applications?

    A: The enantiomers of 1-Phenyl-2-(p-tolyl)ethylamine exhibit different biological activities. In industrial applications, particularly in the pharmaceutical industry, obtaining enantiomerically pure compounds is crucial. [] For instance, 1-Phenyl-2-(p-tolyl)ethylamine is utilized in the industrial-scale resolution of:

      Q3: What makes acetylated β-cyclodextrin a suitable stationary phase for separating 1-Phenyl-2-(p-tolyl)ethylamine enantiomers?

      A: Acetylated β-cyclodextrin stationary phases exhibit excellent performance in separating chiral amines and amino alcohols, including 1-Phenyl-2-(p-tolyl)ethylamine, in reversed-phase HPLC. [] The effectiveness stems from the following factors:

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